molecular formula C15H15N3OS B2420642 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1172304-97-0

2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

Numéro de catalogue B2420642
Numéro CAS: 1172304-97-0
Poids moléculaire: 285.37
Clé InChI: YJCPLRHOMSTZBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. It has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent.

Mécanisme D'action

2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide targets the MDM2-p53 protein-protein interaction, which is important for the regulation of the p53 pathway. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby inhibiting its tumor suppressor function. 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide binds to the hydrophobic pocket of MDM2, disrupting the protein-protein interaction between MDM2 and p53, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in various animal models. 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various cancer cell lines and has shown promising results as a potential therapeutic agent. However, 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide research. One direction is to develop more potent and selective MDM2 inhibitors that can overcome the limitations of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide. Another direction is to explore the potential of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide as a combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide for cancer therapy. Finally, the potential of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored.

Méthodes De Synthèse

2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide can be synthesized using a multi-step process starting with the reaction of 1-methyl-1H-indole-3-carbaldehyde with 4-methylthiazole-2-amine to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-bromoacetyl chloride to form the final product, 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide.

Applications De Recherche Scientifique

2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has been extensively studied in various cancer cell lines and has shown promising results as a potential therapeutic agent. It has been shown to induce apoptosis in cancer cells by disrupting the MDM2-p53 protein-protein interaction, leading to the activation of the p53 pathway. 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has also been shown to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.

Propriétés

IUPAC Name

2-(1-methylindol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-9-20-15(16-10)17-14(19)7-11-8-18(2)13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCPLRHOMSTZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.